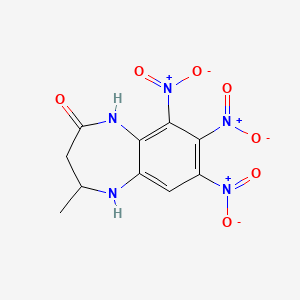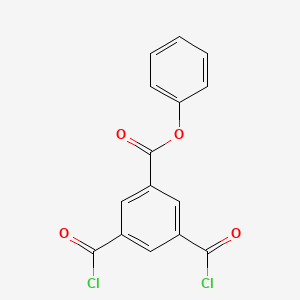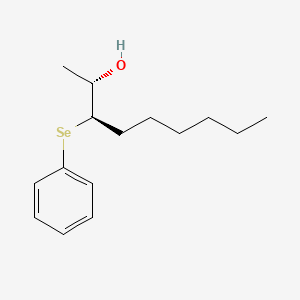
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methylsulfanyl and sulfanyl reagents under controlled conditions. For instance, the reaction of a nitrile compound with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate can yield the desired product . The reaction typically requires specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive sulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
2-(Methylsulfanyl)ethanol: Contains a methylsulfanyl group attached to an ethanol backbone.
3-(Methylsulfanyl)propanoic acid: Similar but with a propanoic acid backbone.
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butanedioic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
828936-70-5 |
|---|---|
分子式 |
C5H8O4S2 |
分子量 |
196.2 g/mol |
IUPAC名 |
2-methylsulfanyl-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c1-11-3(5(8)9)2(10)4(6)7/h2-3,10H,1H3,(H,6,7)(H,8,9) |
InChIキー |
WCIUOTNYAFVYAJ-UHFFFAOYSA-N |
正規SMILES |
CSC(C(C(=O)O)S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
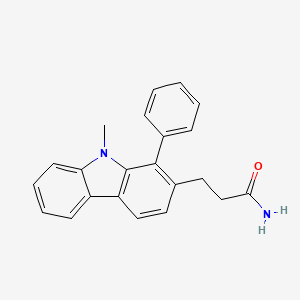
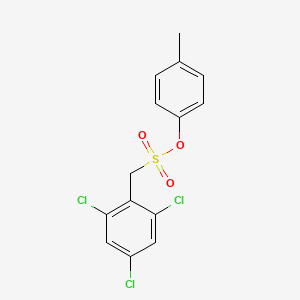
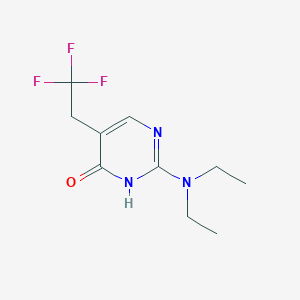
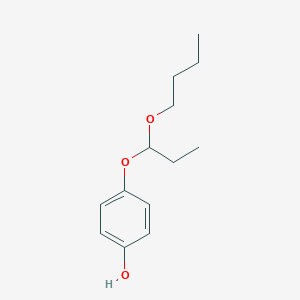
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
